N-(3-butoxypropyl)-2-chlorobenzamide
Overview
Description
N-(3-butoxypropyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxypropyl group attached to the nitrogen atom and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-butoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)-2-chlorobenzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water, and acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran, and inert atmosphere conditions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-(3-butoxypropyl)-2-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new drugs or therapeutic agents.
Medicine: Explored for its potential use in medical imaging or as a diagnostic tool. Its derivatives may be used in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It can be used as a precursor in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The butoxypropyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The chlorine atom on the benzene ring can participate in hydrogen bonding or electrostatic interactions with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-butoxypropyl)-2-nitrobenzenesulfonamide
- N-(3-butoxypropyl)-4-methoxybenzenesulfonamide
- 1-(3-butoxypropyl)-2-methylpiperidine
Uniqueness
N-(3-butoxypropyl)-2-chlorobenzamide is unique due to the presence of both the butoxypropyl group and the chlorine atom, which confer specific chemical and physical properties. The butoxypropyl group enhances the compound’s solubility in organic solvents and its ability to interact with lipophilic environments. The chlorine atom provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse biological and industrial applications.
Properties
IUPAC Name |
N-(3-butoxypropyl)-2-chlorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-10-18-11-6-9-16-14(17)12-7-4-5-8-13(12)15/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVOQHZZEOBDOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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